molecular formula C8H5F5O2 B1621099 2-(1,1,2,2,2-Pentafluoroethoxy)phenol CAS No. 60702-00-3

2-(1,1,2,2,2-Pentafluoroethoxy)phenol

Cat. No.: B1621099
CAS No.: 60702-00-3
M. Wt: 228.12 g/mol
InChI Key: KXSDGHAFJLPUNC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic compounds dramatically alters their physical, chemical, and biological properties. Fluorine's high electronegativity, the second highest of all elements, and the strength of the carbon-fluorine bond impart enhanced stability, and altered reactivity to the parent molecule. These characteristics are highly sought after in numerous applications, from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals. The replacement of hydrogen with fluorine can lead to increased thermal stability, metabolic resistance, and lipophilicity, making fluorinated compounds invaluable in the design of new drugs and materials.

The Unique Role of Phenolic Scaffolds in Organic Synthesis and Functional Materials

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are versatile building blocks in organic synthesis. Their intrinsic properties, including the ability to form hydrogen bonds, chelate metals, and participate in redox reactions, make them ideal for constructing functional materials. Phenolic scaffolds are prevalent in a vast array of natural products and are key components in the synthesis of polymers, dyes, and pharmaceuticals. Their ability to be readily modified and functionalized allows for the fine-tuning of material properties for specific applications, ranging from adhesives and coatings to advanced electronic materials.

Historical Context of Perfluoroalkoxy Group Integration into Aromatic Systems

The integration of perfluoroalkoxy groups, such as the pentafluoroethoxy group, into aromatic systems is a more recent development in the history of organofluorine chemistry. Early methods for creating aryl ethers, like the Williamson ether synthesis developed in 1850, provided a foundational framework. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

For the synthesis of a compound like 2-(1,1,2,2,2-Pentafluoroethoxy)phenol, a likely approach would be the reaction of catechol (1,2-dihydroxybenzene) with a pentafluoroethyl halide (e.g., pentafluoroethyl iodide or bromide) under basic conditions. The phenoxide, being a potent nucleophile, would attack the electrophilic carbon of the pentafluoroethyl group. The use of a less hindered primary pentafluoroethyl halide would be favored to ensure an efficient SN2 reaction. masterorganicchemistry.com

The synthesis of related compounds, such as 2-(2,2,2-trifluoroethoxy)phenol, has been documented through a multi-step process involving the etherification of an o-nitrophenol derivative followed by reduction and diazotization. google.comgoogle.com This suggests that alternative, more complex synthetic routes could also be employed for the synthesis of this compound.

Overview of Research Trajectories for this compound and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for related ortho-perfluoroalkoxy phenols can be inferred. The unique positioning of the perfluoroalkoxy group ortho to the hydroxyl group can lead to interesting intramolecular interactions and specific chemical reactivity.

Research in this area is likely to focus on several key aspects:

Advanced Polymer Synthesis: The phenolic hydroxyl group provides a reactive handle for polymerization, while the pentafluoroethoxy group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. These polymers could find applications as high-performance coatings, membranes, or specialty plastics.

Medicinal Chemistry: The introduction of a pentafluoroethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a phenolic drug scaffold. Research may explore the use of this compound as a building block for novel therapeutic agents with enhanced metabolic stability and bioactivity.

Materials Science: The combination of a phenolic ring and a perfluoroalkyl chain suggests potential applications in the development of functional materials such as liquid crystals, where the molecular shape and polarity are crucial, and in the design of surfaces with specific wetting and adhesive properties.

The table below provides a summary of key properties for related compounds, which can serve as a reference for the expected characteristics of this compound.

Property4-(1,1,2,2,2-Pentafluoroethoxy)phenol2-(2,2,2-Trifluoroethoxy)phenolPentafluorophenol
CAS Number 658-46-8 matrix-fine-chemicals.com160968-99-0 pharmaffiliates.com771-61-9 wikipedia.org
Molecular Formula C₈H₅F₅O₂ matrix-fine-chemicals.comC₈H₇F₃O₂ pharmaffiliates.comC₆HF₅O wikipedia.org
Molecular Weight 228.12 g/mol matrix-fine-chemicals.com192.14 g/mol pharmaffiliates.com184.07 g/mol wikipedia.org
Appearance -Off-White Solid pharmaffiliates.comWhite solid or colorless liquid wikipedia.org
Melting Point --32.8 °C wikipedia.org
Boiling Point --145.6 °C wikipedia.org
pKa --5.5 wikipedia.org

Interactive Data Table

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(1,1,2,2,2-Pentafluoroethoxy)phenol658-46-8 matrix-fine-chemicals.comC₈H₅F₅O₂ matrix-fine-chemicals.com228.12 matrix-fine-chemicals.com
2-(2,2,2-Trifluoroethoxy)phenol160968-99-0 pharmaffiliates.comC₈H₇F₃O₂ pharmaffiliates.com192.14 pharmaffiliates.com
Pentafluorophenol771-61-9 wikipedia.orgC₆HF₅O wikipedia.org184.07 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDGHAFJLPUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381666
Record name 2-(1,1,2,2,2-pentafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60702-00-3
Record name 2-(1,1,2,2,2-pentafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,1,2,2,2 Pentafluoroethoxy Phenol and Its Precursors

Strategies for Introducing the Pentafluoroethoxy Moiety to Phenolic Substrates

The incorporation of a pentafluoroethoxy group onto a phenolic substrate can be achieved through several synthetic routes. These methods primarily focus on the formation of the ether linkage (C-O bond) between the phenyl and the pentafluoroethyl groups.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of aryl ethers. In the context of producing pentafluoroethoxylated phenols, this approach typically involves the reaction of a phenoxide with a source of the pentafluoroethoxy group. A general representation of this reaction is the substitution of a leaving group on an aromatic ring by a nucleophile. For the synthesis of compounds analogous to 2-(1,1,2,2,2-Pentafluoroethoxy)phenol, such as 2-(2,2,2-trifluoroethoxy)phenol, the process can start from o-nitrochlorobenzene. This is etherified with the corresponding fluoroalcohol, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the phenol (B47542). chemrxiv.orggoogle.com

The reactivity of the aromatic substrate in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. semanticscholar.org For instance, the synthesis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate, an intermediate for a related oxazoline, was achieved by reacting ethyl 2-fluorobenzoate (B1215865) with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base like potassium tert-butoxide. mdpi.com This highlights the feasibility of using a fluoride (B91410) as a leaving group in SNAr reactions for the introduction of a fluoroalkoxy moiety.

A key intermediate for the target molecule is 2-(pentafluoroethoxy)aniline (B8783380). Its synthesis can be envisioned through a similar SNAr reaction, where a suitable ortho-substituted nitrobenzene (B124822) is reacted with a pentafluoroethoxide source.

Reactant 1Reactant 2Base/CatalystProductReference
o-Nitrochlorobenzene2,2,2-TrifluoroethanolPhase Transfer Catalyst2-(2,2,2-Trifluoroethoxy)nitrobenzene chemrxiv.orggoogle.com
Ethyl 2-fluorobenzoate2,2,2-TrifluoroethanolPotassium tert-butoxideEthyl 2-(2,2,2-trifluoroethoxy)benzoate mdpi.com

Cross-Coupling Reactions for C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering an alternative to classical SNAr methods. These reactions often proceed under milder conditions and exhibit broad substrate scope. While direct cross-coupling of phenols with pentafluoroethoxy sources is not extensively documented, analogous reactions provide insight into potential strategies. For instance, the development of both ortho- and meta-selective C–H olefination of phenol derivatives has been achieved through palladium-catalyzed reactions, demonstrating the feasibility of functionalizing the phenol ring at specific positions. nih.gov

The challenge in cross-coupling reactions for C-O bond formation often lies in preventing competing side reactions. However, advancements in ligand design and catalyst systems have enabled more efficient and selective couplings.

Oxidative Perfluoroalkoxylation Methodologies

Regioselective Synthesis of ortho-Substituted Pentafluoroethoxy Phenols

Achieving ortho-selectivity in the substitution of phenols is a significant synthetic challenge. Several strategies have been developed to direct functionalization to the ortho position. One approach involves the use of directing groups that coordinate to a metal catalyst, bringing it in proximity to the ortho C-H bond. While this is common for C-C bond formation, its application in C-O bond formation is also an area of active research. nih.govrsc.org

An alternative strategy for achieving ortho-alkylation of phenols involves a dearomatization-rearomatization process. researchgate.net This method has been successfully applied to the palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols. A similar strategy could potentially be adapted for the introduction of the pentafluoroethoxy group.

Furthermore, catalyst-controlled regioselectivity, for example using a combination of a Lewis acid like ZnCl2 and a Brønsted acid, has been shown to favor ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org

Precursor Synthesis and Intermediate Chemistry for this compound

A plausible synthetic route to this compound involves the synthesis of the key intermediate, 2-(pentafluoroethoxy)aniline. This can be prepared via a nucleophilic aromatic substitution reaction on an ortho-halonitrobenzene with pentafluoroethanol, followed by reduction of the nitro group.

The subsequent conversion of 2-(pentafluoroethoxy)aniline to the target phenol can be achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. sci-hub.se The subsequent decomposition of the diazonium salt in the presence of water yields the desired phenol.

IntermediateReactionReagentsProductReference
2-(Pentafluoroethoxy)nitrobenzeneReductionH2, Pd/C or other reducing agents2-(Pentafluoroethoxy)aniline google.com
2-(Pentafluoroethoxy)anilineDiazotization and Hydrolysis1. NaNO2, H+ 2. H2O, heatThis compound sci-hub.se

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The application of green chemistry principles to the synthesis of fluorinated compounds is of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.com This includes the use of less hazardous reagents, development of catalytic reactions, and minimizing waste.

In the context of synthesizing fluorinated phenols, green approaches could involve:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones, for example in cross-coupling and oxidative C-H functionalization reactions, reduces waste and improves atom economy.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry. For instance, the use of organic base-HF agents can offer a safer alternative to volatile HF in diazotization reactions. sci-hub.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Dearomatization-rearomatization strategies, where water is the sole byproduct, are excellent examples of atom-economical reactions. researchgate.net

The development of new synthetic routes using biosourced catalysts and milder reaction conditions, as demonstrated in the synthesis of cyclic oxyterpenes, provides a blueprint for future green syntheses of fluorinated phenols. mdpi.com

Chemical Reactivity and Derivatization Pathways of 2 1,1,2,2,2 Pentafluoroethoxy Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) on the phenolic ring of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol is possible, but the reaction's facility and regioselectivity are a direct consequence of the competing electronic effects of the two substituents. The hydroxyl group is one of the most powerful activating groups, significantly increasing the ring's nucleophilicity. masterorganicchemistry.com In contrast, the pentafluoroethoxy group strongly deactivates the ring. In such cases, the directing influence of the more powerful activating group, the hydroxyl group, will dominate the reaction's outcome. libretexts.org

Nitration and Halogenation Patterns

In electrophilic substitution reactions like nitration and halogenation, the incoming electrophile will be directed to the positions ortho and para to the strongly activating hydroxyl group. chemistrysteps.comblogspot.com These correspond to positions 4 and 6 on the benzene ring. However, the bulky pentafluoroethoxy group at position 2 creates significant steric hindrance at the adjacent C-6 position. Consequently, electrophilic attack is overwhelmingly favored at the C-4 position, which is para to the hydroxyl group and less sterically encumbered.

Phenols are highly reactive towards nitration and often require only dilute nitric acid, as harsher conditions can lead to oxidation and the formation of tarry by-products. libretexts.org The deactivating nature of the pentafluoroethoxy group may mitigate this high reactivity, potentially allowing for more controlled mononitration. Similarly, halogenation of phenols with reagents like bromine water is typically rapid and can be difficult to control, but selective monohalogenation at the ortho or para position can be achieved with specific reagents and conditions. nih.govvanderbilt.edu For this compound, both reactions are expected to yield the 4-substituted product as the major isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductRationale
NitrationDilute HNO₃4-Nitro-2-(1,1,2,2,2-pentafluoroethoxy)phenolThe -OH group directs the electrophile (NO₂⁺) to the para position. The ortho position (C-6) is sterically blocked.
Halogenation (Bromination)Br₂ in a non-polar solvent4-Bromo-2-(1,1,2,2,2-pentafluoroethoxy)phenolThe -OH group directs the electrophile (Br⁺) to the para position. The ortho position (C-6) is sterically blocked.

Friedel-Crafts Reactions and Alkylation/Acylation Tendencies

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are highly sensitive to the ring's electronic properties. These reactions typically fail when performed on aromatic rings bearing strongly electron-withdrawing, deactivating groups. reddit.comstackexchange.com The pentafluoroethoxy substituent is a potent deactivating group due to its strong inductive effect, making the aromatic ring significantly less nucleophilic and thus less reactive towards the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.

Furthermore, phenols themselves can complicate Friedel-Crafts reactions that use Lewis acid catalysts like aluminum chloride (AlCl₃). The lone pairs on the phenolic oxygen can coordinate with the Lewis acid, leading to a complex that further deactivates the ring. quora.com Given the combined deactivating effect of the pentafluoroethoxy group and the potential for catalyst complexation with the hydroxyl group, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions.

Reactions Involving the Hydroxyl Group

Acid-Base Properties and Salt Formation

Phenols are generally more acidic than aliphatic alcohols because the negative charge of the resulting phenoxide conjugate base is stabilized through delocalization into the aromatic π-system. libretexts.org The acidity of a substituted phenol (B47542) is further influenced by the electronic nature of the other ring substituents. Electron-withdrawing groups enhance acidity by further stabilizing the phenoxide ion. vanderbilt.edu

The 2-(1,1,2,2,2-pentafluoroethoxy) group is strongly electron-withdrawing and will therefore significantly increase the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10.0). This is due to the inductive stabilization of the negative charge on the phenoxide oxygen. For comparison, the pKa values of other fluorinated phenols, such as 2-fluorophenol (pKa = 8.7) and pentafluorophenol (pKa ≈ 5.5), demonstrate the potent acidifying effect of fluorine substitution. ucla.eduut.ee It is expected that the pKa of this compound would be substantially lower than that of phenol.

Due to its acidic nature, this compound readily reacts with strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an acid-base neutralization reaction to form the corresponding water-soluble phenoxide salt (e.g., sodium 2-(1,1,2,2,2-pentafluoroethoxy)phenoxide).

Table 2: Comparison of Acidity (pKa values) of Phenol and Related Compounds
CompoundpKa ValueEffect of Substituent
Cyclohexanol~16.0Baseline (Aliphatic Alcohol)
Phenol~10.0Resonance stabilization of phenoxide
2-Fluorophenol8.7 ucla.eduucla.eduInductive electron withdrawal by -F increases acidity
4-Nitrophenol7.2 ucla.eduucla.eduStrong resonance and inductive withdrawal by -NO₂ increases acidity
This compoundEstimated < 8.7Strong inductive withdrawal by -OCF₂CF₃ expected to significantly increase acidity

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo standard etherification and esterification reactions.

Etherification: The formation of an ether linkage can be achieved via reactions like the Williamson ether synthesis. This involves first deprotonating the phenol with a base (e.g., NaH) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction. For sterically hindered phenols, microwave-assisted methods can improve reaction efficiency. koreascience.krresearchgate.net

Esterification: Phenolic esters can be readily prepared by reacting the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. Direct esterification with a carboxylic acid, known as the Fischer esterification, is also possible but often requires a strong acid catalyst and removal of the water by-product to drive the equilibrium toward the products. mdpi.commasterorganicchemistry.com Various enzymatic methods have also been developed for the synthesis of phenolic esters. nih.gov

Derivatization for Enhanced Reactivity and Analytical Applications

The hydroxyl group is a key site for chemical derivatization to modify the molecule's properties for specific synthetic or analytical purposes.

For synthetic applications, the -OH group can be converted into a better leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate). This transformation is achieved by reacting the phenol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonate is an excellent leaving group, enabling nucleophilic aromatic substitution reactions that are not possible with the phenol itself.

For analytical purposes, particularly for gas chromatography (GC) analysis, the polarity of the hydroxyl group must be reduced to increase the compound's volatility and thermal stability. mdpi.com This is accomplished through derivatization reactions. Common techniques include:

Silylation: Reaction with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the acidic proton with a non-polar trimethylsilyl (-Si(CH₃)₃) or tert-butyldimethylsilyl (-Si(CH₃)₂(C(CH₃)₃)) group. researchgate.netnih.gov

Methylation: Reaction with a methylating agent converts the hydroxyl group into a less polar methoxy group. nih.govtandfonline.com

These derivatization procedures are essential for accurate quantification and identification of phenolic compounds in complex mixtures using GC-Mass Spectrometry (GC-MS). nih.govtandfonline.com

Table 3: Common Derivatization Reactions for Analytical Applications
Derivatization TypeTypical ReagentResulting Functional GroupPurpose
SilylationMSTFA, MTBSTFASilyl Ether (-OSiR₃)Increases volatility and thermal stability for GC analysis. researchgate.netnih.gov
MethylationDiazomethane, (CH₃)₂SO₄Methyl Ether (-OCH₃)Reduces polarity and prevents hydrogen bonding for GC analysis. nih.govtandfonline.com
AcylationAcetic AnhydrideAcetate Ester (-OC(O)CH₃)Reduces polarity for chromatographic analysis.

Transformations of the Pentafluoroethoxy Group

The pentafluoroethoxy group (-OCF₂CF₃) is characterized by its high thermal and chemical stability, which is a direct consequence of the strength of the carbon-fluorine and carbon-oxygen bonds within the perfluoroalkyl chain.

The pentafluoroethoxy group is exceptionally stable under a wide range of chemical conditions. The fluorine atoms are strong electron-withdrawing groups, which polarize the C-F bonds, shortening and strengthening them. This high bond dissociation energy makes the direct cleavage of C-F bonds and subsequent functionalization of the perfluoroalkyl chain extremely challenging, typically requiring harsh conditions that are not selective.

Furthermore, studies on related perfluoroalkyl ether structures have shown that the ether oxygen atom can increase the bond dissociation energy of the C-F bonds on the adjacent difluoromethylene (-CF₂-) moiety, further enhancing its stability. researchgate.net Consequently, the pentafluoroethoxy group is generally considered an inert substituent that serves to modify the physical and chemical properties of the parent molecule, such as lipophilicity and metabolic stability, rather than acting as a site for further functionalization. Its primary role in derivatization is often as a stable, bulky, and electron-withdrawing directing group for reactions on the aromatic ring.

While the perfluoroalkyl chain is robust, the ether linkage (Aryl-O-CF₂) represents the most probable site of cleavage within the substituent. Like other aryl alkyl ethers, this compound is expected to undergo cleavage under strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). ucalgary.ca

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the pentafluoroethoxy group into a better leaving group. ucalgary.ca This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org Therefore, the reaction is predicted to yield catechol (1,2-dihydroxybenzene) and a pentafluoroethyl halide.

The nucleophilic substitution on the α-carbon of the pentafluoroethoxy group is expected to proceed via an Sₙ2-like mechanism. However, the presence of two electron-withdrawing fluorine atoms on this carbon would significantly destabilize the transition state, making the reaction much more difficult than for non-fluorinated analogues. Consequently, forcing conditions, such as high temperatures and prolonged reaction times, would likely be necessary.

Table 1: Predicted Ether Cleavage Reactions of this compound

ReagentPredicted ProductsMechanistic PathwayNecessary Conditions
Hydrogen Iodide (HI)Catechol + 1,1,2,2,2-Pentafluoro-1-iodoethaneSₙ2High temperature, excess acid
Hydrogen Bromide (HBr)Catechol + 1-Bromo-1,1,2,2,2-pentafluoroethaneSₙ2High temperature, excess acid
Boron Tribromide (BBr₃)Catechol + (Boron-based byproducts)Lewis acid-mediated cleavageLow to ambient temperature

Oxidative Coupling Reactions of this compound

Oxidative coupling is a fundamental reaction of phenols, leading to the formation of C-C or C-O bonds between two phenolic units. These reactions typically proceed through the formation of a phenoxyl radical intermediate via a one-electron oxidation process. wikipedia.orgnih.gov The regiochemical outcome of the coupling is dictated by the distribution of spin density in the radical and by steric hindrance from the substituents on the aromatic ring.

For this compound, the hydroxyl group activates the ring towards oxidation. The bulky and strongly electron-withdrawing pentafluoroethoxy group at the ortho position exerts significant steric and electronic influence. This substituent would sterically hinder coupling at the adjacent 6-position and electronically influence the stability of the resulting radical intermediates.

The most likely positions for C-C coupling are the less sterically hindered 4-position (para to the hydroxyl group) and, to a lesser extent, the 6-position (ortho to the hydroxyl group). This can lead to the formation of various regioisomeric biphenol structures. Both homo-coupling (dimerization of the parent molecule) and cross-coupling with other phenolic compounds are possible. publish.csiro.aunih.gov A variety of oxidizing agents, including high-valent metal salts (e.g., potassium ferricyanide, iron(III) chloride) and enzyme-mimicking metal complexes, are commonly used to effect these transformations. publish.csiro.aunih.gov

Table 2: Potential Oxidants and Expected Products for Oxidative Coupling

Oxidizing AgentCatalyst TypeExpected Coupling TypePotential Products
Potassium Ferricyanide (K₃[Fe(CN)₆])Stoichiometric Metal OxidantC-C and C-O homo-couplingDimeric biphenols and diphenyl ethers
Iron(III) Chloride (FeCl₃)Stoichiometric Metal OxidantC-C homo-couplingRegioisomeric biphenols
Vanadium Tetrachloride (VCl₄)Stoichiometric Metal OxidantC-C homo-couplingRegioisomeric biphenols
Salen-Chromium Complexes + O₂Catalytic Metal ComplexC-C homo- and cross-couplingSelective formation of biphenols

Advanced Spectroscopic and Structural Elucidation of 2 1,1,2,2,2 Pentafluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Phenols

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. For fluorine-containing molecules like 2-(1,1,2,2,2-pentafluoroethoxy)phenol, ¹H, ¹³C, and ¹⁹F NMR are all employed to gain a comprehensive structural picture.

The ¹H NMR spectrum of a phenol (B47542) will typically show a broad singlet for the hydroxyl proton, with its chemical shift being concentration and solvent dependent, generally appearing between 4-7 ppm. hmdb.ca The aromatic protons will resonate in the 6.8-7.5 ppm region, with their splitting patterns dictated by their substitution. docbrown.info For this compound, the protons on the aromatic ring would exhibit complex splitting due to coupling with each other and potentially long-range coupling with the fluorine atoms of the pentafluoroethoxy group.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon bearing the hydroxyl group in phenols typically resonates around 155-160 ppm. docbrown.inforesearchgate.net The carbon attached to the ether oxygen will also be significantly shifted downfield. The carbons of the pentafluoroethoxy group will show characteristic splitting patterns due to one-bond and two-bond coupling with the fluorine atoms. cnr.it

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The pentafluoroethoxy group (-OCF₂CF₃) would be expected to show two distinct fluorine environments. The -CF₂- group would appear as a triplet, coupled to the adjacent -CF₃ group. The -CF₃ group would appear as a triplet, coupled to the adjacent -CF₂- group. The chemical shifts for fluoroalkoxy groups typically appear in the range of -70 to -90 ppm for the CF₃ group and -80 to -120 ppm for the OCF₂ group relative to CFCl₃. ucsb.educolorado.edu

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity
OH 4.0 - 7.0 broad singlet

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm) Expected Multiplicity
C-OH 150 - 158 singlet
C-O-CF₂ 140 - 148 triplet (due to JCF)
Aromatic CH 115 - 130 singlet/doublet
-OCF₂- 115 - 125 triplet of quartets (due to JCF)

Expected ¹⁹F NMR Data for this compound

Fluorine Group Expected Chemical Shift (ppm vs CFCl₃) Expected Multiplicity J-Coupling (Hz)
-OCF₂- -80 to -90 triplet ~ 5-15 (³JFF)

For complex molecules, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to resolve these ambiguities.

COSY would reveal the coupling relationships between the different protons on the aromatic ring.

HSQC would correlate each proton with its directly attached carbon atom, aiding in the assignment of the aromatic ¹H and ¹³C signals.

HMBC would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the connectivity of the pentafluoroethoxy group to the phenolic ring and for assigning the quaternary carbons. Long-range ¹H-¹⁹F and ¹³C-¹⁹F correlations could also be observed, providing definitive structural proof.

The high electronegativity of fluorine atoms significantly influences the electronic environment of the molecule, which is reflected in the NMR data. The pentafluoroethoxy group is a strong electron-withdrawing group. This effect would deshield the aromatic protons and carbons, causing them to resonate at a higher chemical shift compared to unsubstituted phenol. The magnitude of this deshielding effect would be most pronounced at the ortho and para positions relative to the pentafluoroethoxy substituent.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. xmu.edu.cnnih.gov

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The C-O stretching vibration of the phenol would appear around 1200-1260 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. docbrown.info The most intense bands in the spectrum would likely be those associated with the C-F stretching vibrations of the pentafluoroethoxy group, which are typically found in the 1100-1300 cm⁻¹ region.

The Raman spectrum would also show characteristic bands for the aromatic ring and the C-F bonds. nih.gov Aromatic ring stretching vibrations are often strong in Raman spectra. nih.gov

Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (phenolic) 3200-3600 (broad) Weak or not observed
C-H stretch (aromatic) 3000-3100 Strong
C=C stretch (aromatic) 1450-1600 Strong
C-O stretch (phenol) 1200-1260 Moderate
C-O-C stretch (ether) 1050-1150 Moderate

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be observed at m/z 228, corresponding to the molecular weight of the compound. A common fragmentation pathway for aryl ethers is the cleavage of the C-O bond of the ether linkage. miamioh.eduscribd.com This could lead to the loss of the pentafluoroethoxy group or the phenol group. Cleavage of the C-C bond within the fluoroalkyl chain is also a common fragmentation pathway for fluorinated compounds. fluorine1.ruresearchgate.net

Expected Fragmentation Ions in the Mass Spectrum of this compound

m/z Possible Fragment
228 [M]⁺
129 [M - C₂F₅]⁺
119 [C₂F₅]⁺
93 [C₆H₅O]⁺
69 [CF₃]⁺

X-ray Crystallography and Solid-State Structural Studies (If Available)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org As of the time of this writing, there is no publicly available X-ray crystal structure for this compound.

If a crystal structure were to be determined, it would provide valuable insights into the conformation of the pentafluoroethoxy group relative to the plane of the aromatic ring. It would also reveal details about the hydrogen bonding interactions involving the phenolic hydroxyl group, which could exist as intermolecular hydrogen bonds, forming dimers or polymeric chains in the solid state. nih.gov

Computational and Theoretical Chemistry of 2 1,1,2,2,2 Pentafluoroethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(1,1,2,2,2-pentafluoroethoxy)phenol at the atomic level. These calculations can predict molecular geometry, electronic distribution, and other key characteristics. researchgate.netarxiv.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for determining the most stable conformations and understanding the factors that influence its stability. These calculations can reveal the preferred spatial arrangement of the pentafluoroethoxy group relative to the phenol (B47542) ring. researchgate.netekb.eg The stability of different conformers is evaluated by comparing their total energies, with lower energies indicating greater stability. ekb.eg The tight stacking of phenyl rings in related molecules can force bridgehead carbons out of the plane of the ring, a phenomenon that could also influence the conformation of this compound. researchgate.net

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods can be used to predict a wide range of molecular properties with high accuracy. For this compound, ab initio calculations at levels such as RHF/6-31+G can be employed to determine atomic charges and predict reactivity. usda.gov These calculations are instrumental in understanding the reaction of phenolic compounds, for instance with formaldehyde, by correlating reaction rates with the calculated charges at reactive sites on the aromatic ring. usda.gov The predicted first hyperpolarizability (βtot) values, which are important for nonlinear optical materials, can also be determined using these methods. researchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net For phenolic compounds, the MEP can highlight the reactive sites on the aromatic ring and the hydroxyl group. researchgate.net Fukui functions, on the other hand, are used to describe the sensitivity of the electron density to a change in the number of electrons, providing further insight into the local reactivity of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is a critical parameter for predicting the reactivity of a molecule; a smaller gap generally implies higher reactivity. numberanalytics.com FMO theory can be used to predict the feasibility and outcome of various reactions, including pericyclic reactions. numberanalytics.comethz.ch For this compound, analyzing the HOMO and LUMO can help in predicting its behavior in different chemical reactions. researchgate.net

Computational ParameterPredicted Value/ObservationSignificance
HOMO Energy Correlates with nucleophilicity pku.edu.cnIndicates the molecule's electron-donating capability.
LUMO Energy Correlates with electrophilicity pku.edu.cnIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap Inversely related to reactivity numberanalytics.comA smaller gap suggests higher chemical reactivity.

Quantitative Structure-Property Relationship (QSPR) Descriptors and Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.govnih.govmonash.edu These models use molecular descriptors, which are numerical values that encode information about the molecule's structure, to predict properties of new or unmeasured compounds. nih.gov For phenolic compounds, QSPR can be used to predict properties like reactivity, toxicity, and other biological activities. frontiersin.orgresearchgate.net The development of a QSPR model involves selecting a dataset, generating molecular descriptors, performing statistical analysis (often multiple linear regression), and validating the model. nih.gov

Descriptor TypeExamplesApplication in QSPR
Topological Odd-even index, Wiener index nih.govfrontiersin.orgDescribes molecular size and branching.
Electronic Molecular polarizability effect index nih.govRelates to the molecule's response to an electric field.
Quantum Chemical HOMO/LUMO energies, Mulliken charges researchgate.netresearchgate.netProvides insights into electronic structure and reactivity.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be used to elucidate the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the energy barriers for different reaction pathways. rsc.org For phenolic compounds, computational studies have been used to investigate their oxidation reactions and photodissociation pathways. nih.govresearchgate.netbris.ac.ukresearchgate.net For example, the oxidation of phenol with Fenton's reagent proceeds through a series of intermediates including catechol and hydroquinone. nih.gov Similarly, the gasification of phenol in supercritical water involves the formation of dimers and ring-opening products. researchgate.net Understanding these pathways is crucial for controlling reaction outcomes and designing more efficient chemical processes.

Applications of 2 1,1,2,2,2 Pentafluoroethoxy Phenol As a Functional Building Block

Role in the Synthesis of Specialty Polymers and Materials

The presence of the pentafluoroethoxy group (–O–CF₂–CF₃) makes 2-(1,1,2,2,2-pentafluoroethoxy)phenol an attractive monomer for incorporation into specialty polymers. This moiety imparts properties characteristic of fluoropolymers, including enhanced thermal stability, chemical inertness, and hydrophobicity.

Fluorinated Polymers with Enhanced Thermal and Chemical Resistance

This compound serves as a key monomer in the synthesis of fluorinated poly(arylene ether)s (FPAEs). These high-performance thermoplastics are typically prepared through nucleophilic aromatic substitution (SNAr) polycondensation reactions. In this process, the phenoxide, generated by deprotonating the phenol (B47542) with a base like potassium carbonate, reacts with an activated dihalo-perfluoroaromatic compound, such as decafluorobiphenyl, to form the ether linkages of the polymer backbone. bwise.krmdpi.com

The incorporation of the pentafluoroethoxy side chain into the polymer structure yields materials with a combination of desirable attributes:

High Thermal Stability: The strength of the carbon-fluorine bond contributes to excellent resistance to thermal degradation. researchgate.netresearchgate.net Fluorinated poly(arylene ether)s exhibit high glass transition temperatures (Tg) and decomposition temperatures, often with a 5% weight loss temperature (Td5) exceeding 500°C. rsc.org Perfluoroalkoxy alkanes (PFA), which share the perfluoroether structural motif, are known for their stability at high processing temperatures. wikipedia.orgresearchgate.net

Exceptional Chemical Resistance: The fluorinated group shields the polymer backbone from chemical attack. researchgate.netfluorotherm.com These polymers are resistant to a wide range of solvents and corrosive chemicals, making them suitable for applications in harsh industrial environments. wikipedia.org

Hydrophobicity: The low surface energy of fluorinated chains results in materials with high water contact angles and low water absorption, which is critical for applications requiring moisture resistance. researchgate.netrsc.org

Low Dielectric Constant: The electronegativity of fluorine atoms leads to low polarizability, resulting in polymers with low dielectric constants and low dielectric loss, making them valuable for high-speed communication technologies and electronics. rsc.org

The properties of these polymers can be tailored by copolymerizing this compound with other bisphenols, allowing for precise control over the final material characteristics. bwise.kr

Table 1: Representative Properties of Fluorinated Poly(arylene ether)s (FPAEs)

Property Typical Value Range Significance
Glass Transition Temperature (Tg) 178–226 °C rsc.org Defines the upper temperature limit for structural applications.
5% Weight Loss Temperature (Td5) 514–555 °C (in N₂) rsc.org Indicates high thermal stability.
Dielectric Constant (11 GHz) 2.07–2.80 rsc.org Suitability for high-frequency electronics.
Water Absorption 0.28–0.87% rsc.org Ensures dimensional stability in humid environments.

| Water Contact Angle | 92.4°–98.7° rsc.org | High hydrophobicity and water repellency. |

Design of Surfactants and Interfacial Modifiers

The amphiphilic nature of this compound, featuring a hydrophilic phenol head and a hydrophobic/lipophobic fluorinated tail, makes it a foundational structure for the design of high-performance fluorosurfactants. researchgate.netresearchgate.net

Fluorosurfactants are significantly more effective at reducing the surface tension of water and the interfacial tension between water and hydrocarbons than their non-fluorinated hydrocarbon counterparts. The synthesis of surfactants from this building block typically involves modification of the phenolic hydroxyl group. For instance, it can be ethoxylated through reaction with ethylene (B1197577) oxide to produce nonionic surfactants. researchgate.net The general structure of such a surfactant would be:

C₆H₄(OCF₂CF₃)(OCH₂CH₂)nOH

The length of the polyethylene (B3416737) glycol chain (n) can be adjusted to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, tailoring it for specific applications such as emulsification, wetting, or foaming.

The key advantages of surfactants derived from this fluorinated phenol include:

High Surface Activity: The strong repulsion of the fluorocarbon tail from both water and hydrocarbon phases leads to efficient packing at interfaces and a dramatic reduction in surface tension.

Chemical and Thermal Stability: The C-F bonds ensure the surfactant remains effective in aggressive chemical and high-temperature environments where conventional hydrocarbon surfactants would degrade. oecd.org

Versatility: The reactive phenol group allows for the synthesis of various classes of surfactants, including nonionic (via ethoxylation), anionic (via sulfation or carboxylation of the ethoxylated chain), and cationic types, broadening their application scope. researchgate.netresearchgate.net

These properties make such surfactants valuable as interfacial modifiers in applications ranging from industrial coatings and specialty cleaning formulations to components in herbicide formulations where they can enhance efficacy. google.com

Environmental Behavior and Biotransformation of 2 1,1,2,2,2 Pentafluoroethoxy Phenol

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is a key determinant of its potential for long-term impact. For PFAS, their chemical structure, characterized by strong carbon-fluorine (C-F) bonds, contributes to their remarkable stability. nih.gov

While specific studies on the environmental persistence of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol are limited, the general behavior of PFAS suggests it is likely to be highly persistent. The vast majority of PFAS are either non-degradable or transform into other stable PFAS compounds. nih.gov The presence of the pentafluoroethoxy group in this compound suggests a high degree of fluorination, which typically correlates with increased resistance to degradation.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, such as hydrolysis and photolysis, are crucial pathways for the breakdown of organic compounds in the environment. However, the C-F bond is exceptionally strong and resistant to such degradation. frontiersin.org

Microbial Biotransformation and Biodegradability Studies (Non-Clinical)

Microbial biotransformation is a significant process for the degradation of many organic pollutants. However, the unique structure of PFAS presents a challenge for microbial enzymes. While some polyfluorinated PFAS can undergo biotransformation of their non-fluorinated parts, the perfluorinated portions are generally resistant to microbial attack. dtic.mil

Potential for Bioaccumulation in Environmental Systems (Non-Clinical)

Bioaccumulation, the process by which chemicals concentrate in organisms from their environment, is a major concern for persistent organic pollutants. For PFAS, bioaccumulation potential is influenced by factors such as the length of the fluorinated carbon chain and the presence of functional groups. nih.gov

Specific bioaccumulation data for this compound in environmental systems are not available. However, studies on other phenolic and fluorinated compounds provide a basis for estimation. Phenolic endocrine-disrupting chemicals have shown the potential for bioaccumulation in fish tissues, with log bioaccumulation factors (BAFs) ranging from 1.34 to 4.52 depending on the tissue. nih.gov For PFAS, long-chain compounds are generally more bioaccumulative than short-chain ones. nih.gov The presence of both a phenol (B47542) group and a pentafluoroethoxy group in the target compound suggests it may have a moderate to high potential for bioaccumulation, although this would need to be confirmed by experimental studies. The partitioning behavior of similar compounds indicates that they can accumulate in various environmental compartments, including sediments and biota. nih.gov

Analogous Per- and Polyfluoroalkyl Substances (PFAS) and their Environmental Fate

The environmental fate of this compound can be inferred by examining analogous PFAS compounds, particularly those containing ether linkages.

Perfluoroalkyl ether carboxylic acids (PFECAs) and perfluoroalkyl ether sulfonic acids (PFESAs) are classes of PFAS that have been used as replacements for long-chain PFAS like PFOA and PFOS. nih.gov Studies on these ether-containing PFAS have shown that they are also persistent in the environment. nih.gov For example, several PFECAs were found to be stable in the TOP assay, indicating they are terminal degradation products. nih.gov

The presence of an ether linkage in PFAS can influence their environmental behavior. While the ether bond itself can be a point of cleavage in some chemical reactions, the perfluorinated nature of the surrounding alkyl chains often confers high stability. nih.gov The environmental distribution of PFAS is widespread, with these compounds being detected in various environmental matrices globally, including water, soil, and biota. nih.gov Their persistence and mobility mean they can be transported over long distances from their sources. dioxin20xx.org

The following table provides a summary of information on analogous PFAS compounds, which can serve as a proxy for understanding the potential environmental behavior of this compound.

Compound ClassKey Findings on Environmental FateCitations
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)Generally persistent and considered terminal products. nih.gov
Perfluoroalkyl Ether Sulfonic Acids (PFESAs)Also demonstrate high environmental persistence. nih.gov
Fluorotelomer Alcohols (FTOHs)Can be volatile and undergo atmospheric transport and degradation to form PFCAs. dioxin20xx.org
General PFASHighly persistent in the environment, with long half-lives. Bioaccumulation potential varies with chain length. nih.govnih.govnih.gov

Table 1: Environmental Fate of Analogous PFAS Compounds

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of fluorinated organic compounds is a cornerstone of modern chemistry, with applications spanning from pharmaceuticals to advanced materials. benthamdirect.comtandfonline.com For 2-(1,1,2,2,2-Pentafluoroethoxy)phenol, future research is likely to focus on developing more efficient, selective, and environmentally benign production methods.

Traditional synthetic approaches to similar fluoroalkoxy phenols often involve multi-step sequences. For instance, a plausible route, analogous to the synthesis of 2-(2,2,2-trifluoroethoxy)phenol, could start with o-nitrochlorobenzene. This would involve an initial etherification reaction with the corresponding fluoroalcohol, followed by reduction of the nitro group to an amine, and finally a diazotization-hydroxyl sequence to yield the phenol (B47542).

Emerging paradigms in green chemistry offer sustainable alternatives to these classical methods. benthamdirect.combenthamscience.com Future research could explore:

Direct O-alkylation: Investigating the direct etherification of catechol (1,2-dihydroxybenzene) with a pentafluoroethylating agent. This approach would be more atom-economical but would require overcoming challenges related to selectivity between the two hydroxyl groups.

Sustainable Fluorination Reagents: Moving away from hazardous fluorinating agents towards safer alternatives is a key goal in green chemistry. numberanalytics.com Research could focus on using reagents like sulfuryl fluoride (B91410) (SO₂F₂) in combination with a fluoride source for deoxyfluorination of a suitable precursor. acs.org

Photochemical and Electrochemical Methods: These techniques can often be performed under mild conditions without the need for harsh reagents. numberanalytics.comnumberanalytics.com Light-induced or electricity-driven reactions could provide novel pathways for introducing the pentafluoroethoxy group onto the phenol scaffold. numberanalytics.com

Catalytic Approaches: The development of novel catalysts, including organocatalysts or transition-metal complexes, could enhance reaction efficiency, improve selectivity, and allow for catalyst recycling, aligning with the principles of sustainable chemistry. numberanalytics.com

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Starting Materials Key Reagents/Conditions Potential Advantages Research Focus
Classical Multi-Step o-Nitrochlorobenzene, PentafluoroethanolPhase-transfer catalyst, NaH; Pd/C, H₂; NaNO₂, H₂SO₄Established methodology for analogsYield optimization, purification
Direct Catechol Alkylation Catechol, PentafluoroethyleneBase (e.g., K₂CO₃), Solvent (e.g., DMF)High atom economy, fewer stepsSelectivity control (mono- vs. di-alkylation)
Deoxyfluorination Route Substituted PhenolSO₂F₂, Fluoride source (e.g., NMe₄F)Use of inexpensive commodity chemicalSubstrate scope, reaction conditions acs.org
Green Catalytic Methods Phenol precursorNovel organo- or metal-catalystsMild conditions, recyclability, low waste numberanalytics.comCatalyst design and screening

Advanced Applications in Materials Science and Engineering

The incorporation of fluorine into polymers leads to materials with exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics. plasticsengineering.orgnih.govpageplace.de These properties make fluoropolymers indispensable in demanding applications across the aerospace, electronics, and biomedical sectors. plasticsengineering.orgresearchgate.net

The this compound molecule is an ideal monomer for creating novel fluorinated polymers. The phenolic hydroxyl group serves as a reactive handle for polymerization reactions, such as the formation of polyethers, polyesters, or polycarbonates. The pentafluoroethoxy group, a per- and polyfluoroalkyl substance (PFAS) moiety, would impart the characteristic properties of fluoropolymers to the resulting material. tpsgc-pwgsc.gc.caaimspress.comenviro.wiki

Future research in this area should focus on:

Polymer Synthesis and Characterization: Polymerizing this compound and its derivatives to create new high-performance materials. Characterization would involve assessing thermal stability (TGA), chemical resistance, surface properties (contact angle), and mechanical strength.

High-Performance Coatings: Developing coatings with low surface energy for anti-fouling, anti-graffiti, and self-cleaning applications. Fluorine-rich polymers are known to be excellent for creating such surfaces. paint.org

Advanced Dielectrics: The low polarizability of the C-F bond often results in materials with low dielectric constants, which are highly sought after for next-generation microelectronics to reduce signal delay and power consumption. paint.org

Biomedical Materials: Creating biocompatible and biostable polymers for use in medical implants or devices. The inertness of fluorinated materials is a significant advantage in biological environments. nih.govresearchgate.net

Potential Application Area Key Property Conferred by Pentafluoroethoxy Group Research Objective
Aerospace & Automotive High thermal stability, chemical resistanceDevelopment of durable seals, gaskets, and liners for harsh environments. pageplace.de
Electronics Low dielectric constant, high insulation resistanceCreation of insulators for microchips and printed circuit boards. paint.org
Protective Coatings Low surface energy, hydrophobicity, oleophobicityFormulation of water- and oil-repellent coatings for textiles, architecture, and cookware. rsc.org
Biomedical Devices Chemical inertness, biocompatibilitySynthesis of stable polymers for long-term implants and medical device components. nih.govresearchgate.net

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms and molecular properties is crucial for optimizing synthetic routes and designing new materials. The integration of experimental techniques with computational chemistry provides powerful insights that are otherwise difficult to obtain. digitellinc.com

For this compound, future mechanistic studies could include:

Computational Modeling of Synthesis: Using Density Functional Theory (DFT) to model the proposed synthetic pathways. nih.govresearchgate.net Such calculations can predict reaction energies, transition state structures, and activation barriers, helping to identify the most energetically favorable route and explain observed selectivity (e.g., O- vs. C-alkylation). nih.govacs.org This approach can also guide the optimization of reaction conditions. nih.gov

Spectroscopic Prediction and Analysis: Computationally predicting spectroscopic data, particularly ¹⁹F NMR chemical shifts, is a valuable tool in organofluorine chemistry. acs.orgnih.govresearchgate.net Given the five fluorine atoms in the pentafluoroethoxy group, ¹⁹F NMR would be a primary characterization technique. DFT calculations can help assign the complex splitting patterns and confirm the structure of the synthesized compound and any byproducts. nih.govresearchgate.net

Physicochemical Property Prediction: Computational methods can accurately predict key physicochemical properties like acidity (pKa) and lipophilicity (logP). nih.govresearchgate.net Understanding the pKa of the phenolic proton is essential for predicting its reactivity in polymerization and derivatization reactions. An accurate pKa model for phenols can be achieved using DFT with the inclusion of explicit water molecules in the calculation. researchgate.net

Research Question Experimental Method Computational Method Expected Insight
What is the most efficient synthetic pathway?Reaction monitoring (HPLC, GC-MS)DFT energy profiling of reaction coordinatesIdentification of kinetic vs. thermodynamic products; optimization of conditions. nih.gov
What is the precise structure of the product?NMR (¹H, ¹³C, ¹⁹F), X-ray CrystallographyDFT geometry optimization, NMR chemical shift predictionUnambiguous structural confirmation and assignment of spectroscopic signals. acs.orgresearchgate.net
How does the fluoroalkoxy group affect phenol acidity?Potentiometric titrationDFT pKa calculationQuantitative understanding of electronic effects on reactivity. researchgate.net
How does the molecule interact with surfaces?Atomic Force Microscopy (AFM)DFT adsorption energy calculations on model surfaces (e.g., graphene)Predicting behavior in composite materials or as a surface modifier. researchgate.net

Strategic Design of Derivatives for Specific Academic Research Purposes

The unique structure of this compound makes it an excellent scaffold for designing specialized molecules for academic research. The phenolic hydroxyl provides a point for attachment, while the pentafluoroethoxy group can act as a reporter or a modulator of properties.

Future work could focus on designing derivatives for:

¹⁹F NMR Probes: The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity, with virtually no background signal in biological systems. pharma-industry-review.com Derivatives of this compound could be designed as ¹⁹F NMR probes to study biological systems or for ¹⁹F MRI applications. nih.govnih.govresearchgate.net The two distinct fluorine environments (-CF₂- and -CF₃) could provide a more detailed spectroscopic signature.

Bioactive Compound Libraries: Phenolic compounds are a well-known class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. eurekaselect.comnih.gov By functionalizing the phenol or the aromatic ring, a library of derivatives can be synthesized for screening against various biological targets, such as enzymes or receptors. acs.orgnih.gov The fluorine content can enhance metabolic stability and binding affinity. nih.gov

Chiral Solvating Agents: By introducing a chiral moiety to the this compound backbone, it may be possible to create novel chiral solvating agents (CSAs) for enantiomeric excess determination by NMR.

Derivative Type Design Strategy Target Application Role of Pentafluoroethoxy Group
¹⁹F NMR/MRI Probe Attach a targeting ligand (e.g., peptide, antibody fragment) to the phenol.Molecular imaging of biological processes. nih.govnih.govHigh-sensitivity reporter group with no biological background.
Bioactive Molecule Synthesize amides, esters, or further substituted ring derivatives.Drug discovery, screening for anticancer or antimicrobial activity. eurekaselect.comnih.govEnhances lipophilicity, metabolic stability, and target binding.
Chiral Solvating Agent Introduce a chiral amine or alcohol to the aromatic ring.Enantiodiscrimination of chiral substrates by NMR spectroscopy.Reporter group to monitor diastereomeric interactions.
Functional Monomer Introduce a second polymerizable group (e.g., vinyl, epoxide).Synthesis of cross-linked or specialty polymers.Imparts fluoropolymer properties to the final material.

Q & A

Basic: What are the key physicochemical properties of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol, and how are they experimentally determined?

Answer:
Key properties include LogP (3.19) , boiling point (7°C) , and density (1.4133 g/cm³) , which are critical for solubility, volatility, and formulation studies . Experimental determination involves:

  • Chromatography (HPLC/GC-MS): For purity assessment and separation of fluorinated byproducts.
  • Spectroscopy (¹H/¹⁹F NMR, FT-IR): To confirm structural integrity, with ¹⁹F NMR being particularly sensitive to fluorinated substituents .
  • Mass spectrometry: For molecular weight validation (theoretical: 216.03 g/mol) and fragmentation pattern analysis .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
Synthesis typically involves nucleophilic substitution or etherification reactions :

  • Fluorinated ether formation: Reacting phenol derivatives with pentafluoroethyl trifluorovinyl ether (CAS 10493-43-3) under anhydrous conditions, using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Purification: Distillation (low boiling point) or recrystallization to remove unreacted starting materials.
  • Safety: Handling fluorinated reagents requires inert atmospheres due to their high reactivity and potential toxicity .

Advanced: How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

  • Optimize geometry: Predict bond lengths and angles, particularly for the pentafluoroethoxy group’s steric effects .
  • Frontier molecular orbitals (FMOs): Analyze HOMO-LUMO gaps to assess electrophilic/nucleophilic sites, crucial for understanding reactivity in cross-coupling reactions.
  • Vibrational frequencies: Compare computed IR spectra with experimental data to validate structural assignments .

Advanced: What strategies are recommended for resolving discrepancies in reported physicochemical data (e.g., LogP, boiling point) for fluorinated phenolic compounds?

Answer:
Discrepancies often arise from impurities or measurement conditions. Mitigation strategies include:

  • Cross-validation: Using multiple techniques (e.g., shake-flask vs. chromatographic LogP determination) .
  • Standardized protocols: Adhering to OECD guidelines for property measurements under controlled humidity and temperature.
  • Computational consistency checks: Comparing experimental data with DFT-predicted properties (e.g., dipole moments, partial charges) .
  • Peer-reviewed replication: Independent verification in separate labs to confirm reproducibility .

Advanced: What are the methodological considerations for assessing the environmental stability and degradation pathways of perfluorinated phenolic ethers like this compound?

Answer:
Key approaches include:

  • Hydrolysis studies: Monitoring degradation in aqueous buffers (pH 3–10) at elevated temperatures to simulate long-term stability .
  • Advanced oxidation processes (AOPs): Using UV/H₂O₂ or ozonation to identify breakdown products via LC-QTOF-MS.
  • Environmental modeling: Employing quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and persistence .
  • Ecotoxicity assays: Testing on model organisms (e.g., Daphnia magna) to assess acute/chronic effects, with careful isolation of the compound to avoid confounding by impurities .

Advanced: How can researchers optimize regioselectivity in functionalizing the phenolic ring of this compound for derivatization?

Answer:

  • Directing groups: Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to specific positions.
  • Metal-catalyzed reactions: Use Pd-mediated C–H activation or Ullmann coupling for aryl-aryl bond formation, leveraging the electron-withdrawing pentafluoroethoxy group’s meta-directing effects .
  • Computational guidance: DFT-based transition-state modeling to predict favorable reaction pathways and minimize side products .

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2-(1,1,2,2,2-Pentafluoroethoxy)phenol

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